

Technical Guide: Density and Refractive Index of 2-Methylpentane-d14

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Compound of Interest

Compound Name: 2-Methylpentane-d14

CAS No.: 284487-65-6

Cat. No.: B1368666

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CAS: 284487-65-6 | Formula:

| Purity:

98 atom % D[1]

Executive Summary

For researchers utilizing **2-Methylpentane-d14** as a non-polar NMR solvent or internal standard, precise physical constants are critical for calibrating volumetric additions and verifying isotopic enrichment.[1]

- Density (

):0.760 g/mL at 25 °C.[1]

- Refractive Index (

):1.371 (Consistent with protio-analog literature).[1][2][3]

- Key Insight: The deuteration of 2-methylpentane results in a ~16.4% increase in density compared to its protio-analog (), driven by the mass difference between deuterium () and protium () without a significant change in molar volume.[1]

Physicochemical Profile

The following data consolidates experimental values and theoretical baselines for **2-Methylpentane-d14** compared to its non-deuterated counterpart.

Property	2-Methylpentane-d14 ()	2-Methylpentane ()
CAS Number	284487-65-6	107-83-5
Molecular Weight	100.26 g/mol	86.18 g/mol
Density (25 °C)	0.760 g/mL	0.653 g/mL
Refractive Index ()	1.371	1.371
Boiling Point	62 °C	60–62 °C
Flash Point	-23 °C (est.)	-23 °C
Appearance	Colorless Liquid	Colorless Liquid

“

Technical Note on Refractive Index: While commercial certificates of analysis (CoA) often cite the protio value (1.371) for the deuterated form, theoretical physics dictates that deuterated isotopologues typically exhibit a slightly lower refractive index (in the 3rd or 4th decimal place) due to the lower polarizability of the C-D bond compared to the C-H bond.[1] For most synthetic applications, 1.371 is the accepted operational standard.[1]

The Isotope Effect: Mechanistic Analysis

To understand why the density shifts significantly while the refractive index remains stable, we must examine the Primary Isotope Effect on physical volume.[1]

Density Scaling Mechanism

Density is defined as Mass per Unit Volume (

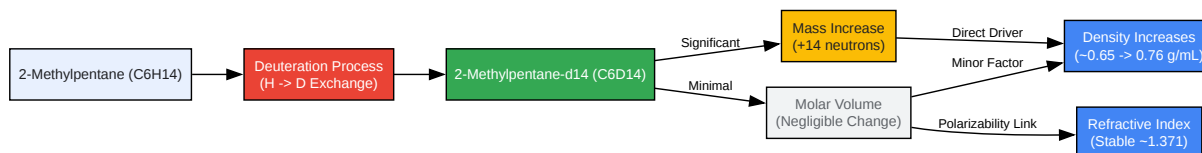
).[1]

- **Mass Increase:** Replacing 14 protons with 14 deuterons increases the molecular weight from 86.18 to 100.26 g/mol (~16.3% increase).[1]
- **Volume Stability:** The C-D bond length is slightly shorter than the C-H bond (due to lower zero-point energy), theoretically reducing molar volume.[1] However, in liquid alkanes, this volume contraction is negligible compared to the mass increase.[1]
- **Result:** The density scales almost linearly with the molecular weight ratio:

This calculation validates the experimental value of 0.760 g/mL.[1]

Visualization of Isotope Logic

The following diagram illustrates the causal relationship between deuteration and physical property shifts.



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Figure 1: Causal logic flow demonstrating why density increases significantly upon deuteration while refractive index remains relatively stable.[1]

Measurement Protocols

For drug development and analytical chemistry, relying on literature values is insufficient.[1] The following protocols ensure self-validating data generation.

Protocol A: High-Precision Density Measurement

Instrument: Oscillating U-Tube Densitometer (e.g., Anton Paar DMA series).[1] Temperature: $25.0\text{ }^{\circ}\text{C} \pm 0.05\text{ }^{\circ}\text{C}$.[1]

- Cleaning: Flush the U-tube with n-hexane (protio) followed by dry air.[1] Ensure the drift check is $< 0.0001\text{ g/mL}$.[1]
- Calibration: Perform a water check at $20\text{ }^{\circ}\text{C}$ (Target: 0.9982 g/mL).
- Sample Injection: Inject 2 mL of **2-Methylpentane-d14** slowly to avoid microbubbles.
 - Critical Step: Visually inspect the camera feed for bubbles.[1] Bubbles will artificially lower the density reading.[1]
- Equilibration: Allow the Peltier thermostat to stabilize the sample at $25\text{ }^{\circ}\text{C}$.
- Measurement: Record the oscillation period. The device calculates density using the spring constant of the tube.[1]
- Validation: If the reading deviates $>0.002\text{ g/mL}$ from 0.760 , re-clean and re-measure.

Protocol B: Refractive Index Verification

Instrument: Digital Refractometer (Abbe principle).[1] Wavelength: 589 nm (Sodium D-line).[1]

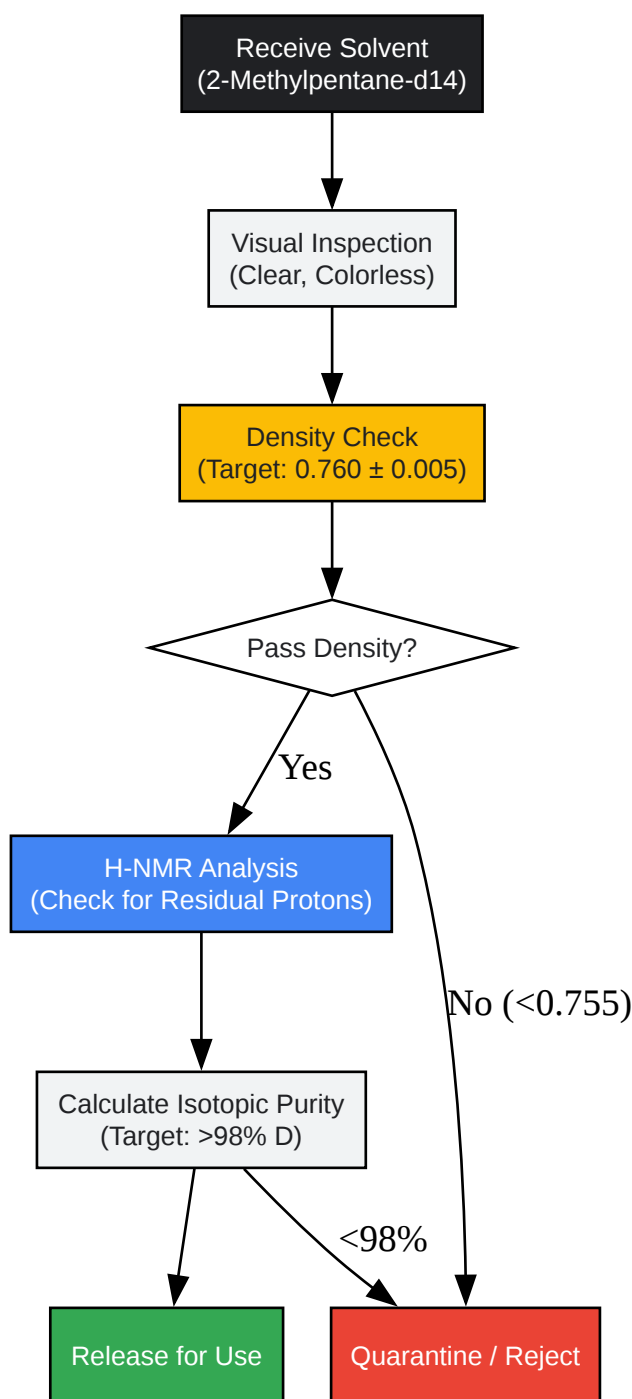
- Zeroing: Apply distilled water to the prism.[1] Verify reading is 1.3330 at 20 °C.
- Solvent Application: Place 0.5 mL of **2-Methylpentane-d14** on the main prism. Close the cover plate immediately to prevent evaporation (2-methylpentane is highly volatile).[1]
- Temperature Lock: Wait 30 seconds for the prism temperature to reach 20 °C.
- Reading: Record the value.
 - Acceptance Criteria: 1.371 ± 0.002 .[1]

Quality Assurance Workflow

In a regulated environment (GLP/GMP), confirming the identity of the solvent is as important as the experiment itself.[1]

Verification Logic

Do not assume the label is correct. Deuterated solvents can degrade (H-D exchange) if exposed to atmospheric moisture over long periods, although alkanes are generally stable.[1]



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Figure 2: Step-by-step Quality Assurance workflow for verifying solvent integrity prior to experimental use.

H-NMR Analysis (Proton Counting)

To verify the "d14" claim (isotopic purity):

- Standard: Use a sealed capillary of external standard (e.g., DMSO-d6 with TMS) inserted into the NMR tube containing pure **2-Methylpentane-d14**.^[1]
- Acquisition: Run a standard proton () scan.^[1]
- Analysis: You should observe minimal signal. Any multiplets at 0.8–0.9 ppm (methyl) or 1.1–1.3 ppm (methylene/methine) indicate residual protio-solvent (or partially deuterated isotopologues).^[1]

References

- National Center for Biotechnology Information. (2025).^[1] PubChem Compound Summary for CID 24872367, **2-Methylpentane-d14**. Retrieved from [\[Link\]](#)
- Haynes, W. M. (Ed.).^[1] (2013).^[1] CRC Handbook of Chemistry and Physics (94th ed.).^[1] CRC Press.^[1] (Source for protio-analog baseline data: Density 0.653 g/mL, RI 1.3715).^[1]

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Sources

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- 2. Page loading... [[guidechem.com](#)]
- 3. Page loading... [[guidechem.com](#)]
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